molecular formula C8H9F3O B12550725 1-(3,3,3-Trifluoroprop-1-ynyl)cyclopentan-1-ol CAS No. 151340-87-3

1-(3,3,3-Trifluoroprop-1-ynyl)cyclopentan-1-ol

Cat. No.: B12550725
CAS No.: 151340-87-3
M. Wt: 178.15 g/mol
InChI Key: NZYHTZLVYAXZKF-UHFFFAOYSA-N
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Description

1-(3,3,3-Trifluoroprop-1-ynyl)cyclopentan-1-ol is an organic compound characterized by the presence of a cyclopentane ring substituted with a trifluoropropynyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3,3-Trifluoroprop-1-ynyl)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 3,3,3-trifluoropropyne.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A strong base, such as sodium hydride, is used to deprotonate the cyclopentanone, forming an enolate intermediate.

    Addition of 3,3,3-Trifluoropropyne: The enolate intermediate then undergoes nucleophilic addition to 3,3,3-trifluoropropyne, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,3,3-Trifluoroprop-1-ynyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond in the trifluoropropynyl group can be reduced to a double or single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of 1-(3,3,3-trifluoroprop-1-enyl)cyclopentan-1-ol or 1-(3,3,3-trifluoropropyl)cyclopentan-1-ol.

    Substitution: Formation of halogenated or aminated cyclopentane derivatives.

Scientific Research Applications

1-(3,3,3-Trifluoroprop-1-ynyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of fluorinated compounds on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,3,3-Trifluoroprop-1-ynyl)cyclopentan-1-ol depends on its specific application. In general, the trifluoropropynyl group can interact with various molecular targets, such as enzymes or receptors, altering their activity. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(3,3,3-Trifluoroprop-1-ynyl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring.

    1-(3,3,3-Trifluoroprop-1-ynyl)benzene: Contains a benzene ring instead of a cyclopentane ring.

Uniqueness: 1-(3,3,3-Trifluoroprop-1-ynyl)cyclopentan-1-ol is unique due to the combination of a cyclopentane ring and a trifluoropropynyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

151340-87-3

Molecular Formula

C8H9F3O

Molecular Weight

178.15 g/mol

IUPAC Name

1-(3,3,3-trifluoroprop-1-ynyl)cyclopentan-1-ol

InChI

InChI=1S/C8H9F3O/c9-8(10,11)6-5-7(12)3-1-2-4-7/h12H,1-4H2

InChI Key

NZYHTZLVYAXZKF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#CC(F)(F)F)O

Origin of Product

United States

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